molecular formula C15H15BrN4O3 B2830443 6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one CAS No. 2380063-97-6

6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2830443
CAS No.: 2380063-97-6
M. Wt: 379.214
InChI Key: WASVCIMWHKCFLK-UHFFFAOYSA-N
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Description

6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one is unique due to its specific structural features, such as the pyridazinone core and the bromopyridinyl group

Properties

IUPAC Name

6-[3-(3-bromopyridin-4-yl)oxypyrrolidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O3/c1-19-14(21)3-2-12(18-19)15(22)20-7-5-10(9-20)23-13-4-6-17-8-11(13)16/h2-4,6,8,10H,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASVCIMWHKCFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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